ethyl 2-(4-cyanobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-(4-cyanobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a cycloheptathiophene derivative characterized by a fused seven-membered cycloheptane ring and a thiophene moiety. The compound features a 4-cyanobenzamido substituent at the 2-position and an ethyl ester group at the 3-position of the thiophene ring. Its molecular formula is C₂₀H₁₉N₃O₃S, with a molecular weight of 381.45 g/mol.
The synthesis of this class of compounds typically follows the Gewald reaction, a multicomponent process involving cycloheptanone, sulfur, and a cyanoacetate derivative (e.g., ethyl cyanoacetate) under basic conditions . The 4-cyanobenzamido group is introduced via subsequent acylation of the 2-amino intermediate using 4-cyanobenzoyl chloride.
Structurally, the cycloheptane ring imparts conformational flexibility, while the thiophene and benzamide groups contribute to π-π stacking and hydrogen-bonding interactions. These features are critical for biological activity, particularly in antitumor and antiviral applications .
Properties
IUPAC Name |
ethyl 2-[(4-cyanobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-2-25-20(24)17-15-6-4-3-5-7-16(15)26-19(17)22-18(23)14-10-8-13(12-21)9-11-14/h8-11H,2-7H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYWUBARBSLFDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity. They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of biological effects. The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it is likely that multiple pathways could be affected. These could potentially include pathways related to inflammation, cancer progression, microbial growth, blood pressure regulation, and atherosclerosis, among others.
Result of Action
Given the range of biological activities exhibited by thiophene derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level. These could potentially include effects on cell proliferation, inflammation, microbial growth, blood pressure regulation, and atherosclerosis, among others.
Biological Activity
Ethyl 2-(4-cyanobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound has a complex structure characterized by a cycloheptathiophene core with various functional groups that contribute to its biological activity. The molecular formula is , and its molecular weight is approximately 288.36 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly as an inhibitor of Factor XIa, which plays a critical role in the coagulation cascade. Inhibition of this factor can lead to therapeutic applications in anticoagulation therapy.
The primary mechanism of action involves the inhibition of Factor XIa through competitive binding. This action prevents the activation of downstream coagulation factors, thereby reducing thrombus formation. The specific binding affinity and kinetics have been explored in various studies.
Efficacy Studies
- In Vitro Studies :
- In Vivo Studies :
Data Table: Biological Activity Summary
| Study Type | Model | Outcome | Reference |
|---|---|---|---|
| In Vitro | Human plasma | IC50 = 0.5 µM for Factor XIa inhibition | |
| In Vivo | Rat model | Reduced thrombus formation by 70% | |
| Pharmacokinetics | Mouse model | Half-life = 4 hours |
Case Studies
- Case Study on Thrombosis :
- Safety Profile :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 2-acylamido-cyclohepta[b]thiophene-3-carboxylates. Key analogs and their distinguishing properties are summarized below:
Table 1: Structural and Functional Comparison of Selected Analogs
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., -CN, -NO₂): The 4-cyanobenzamido derivative exhibits enhanced antitumor activity compared to the 4-nitro analog, likely due to improved cellular uptake and metabolic stability .
- Electron-Donating Groups (e.g., -OCH₃) : The 4-methoxy analog shows antiviral activity (IC₅₀: 1.2 µM) by disrupting influenza polymerase subunit interactions, attributed to the methoxy group’s hydrogen-bonding capacity .
- Halogenated Derivatives (e.g., -F, -Cl) : Fluorinated analogs (e.g., 2-fluoro) demonstrate moderate antiviral activity but lower solubility due to increased hydrophobicity .
Physicochemical Properties
- Solubility: The 4-cyano derivative has moderate aqueous solubility (logP = 2.8), whereas the 4-nitro analog (logP = 3.1) is more lipophilic .
- Synthetic Yield: The 4-cyano compound is synthesized in 22–26% yield via acylation, comparable to fluorinated analogs (46–64%) but lower than methoxy derivatives (100%) .
Structural Insights from Crystallography
- X-ray studies of related compounds (e.g., Schiff base derivatives) reveal planar thiophene rings and non-covalent interactions (e.g., C-H···O) stabilizing the crystal lattice .
- The cycloheptane ring adopts a chair-like conformation , optimizing steric compatibility with biological targets .
Q & A
Q. What are the common synthetic routes for preparing ethyl 2-(4-cyanobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the cyclohepta[b]thiophene core. Key steps include:
- Amide bond formation : Coupling 4-cyanobenzoic acid derivatives with the amino group on the thiophene ring using activating agents like carbodiimides (e.g., DCC) in solvents such as dichloromethane or DMF .
- Esterification : Introducing the ethyl carboxylate group via nucleophilic substitution or esterification under acidic/basic conditions .
- Optimization : Reaction temperatures (0–80°C), solvent polarity, and catalysts (e.g., triethylamine for pH control) are critical for minimizing side reactions. Monitoring via TLC or HPLC ensures intermediate purity .
Example Reaction Conditions Table :
| Step | Solvent | Catalyst | Temperature | Key Reagent |
|---|---|---|---|---|
| Amide Coupling | DMF | Triethylamine | 25°C | 4-cyanobenzoyl chloride |
| Cyclization | DCM | H₂SO₄ | 0–5°C | Ethyl cyanoacetate |
| Purification | Ethanol | – | Reflux | Recrystallization |
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring saturation. For example, cyclohepta ring protons appear as multiplet signals between δ 1.5–2.5 ppm .
- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclohepta ring and amide orientation .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological screening methods are used to assess this compound’s activity?
- In vitro assays : Enzymatic inhibition (e.g., kinase or protease targets) at 1–100 µM concentrations, with IC₅₀ calculations .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ values .
- Solubility testing : Kinetic solubility in PBS or DMSO for pharmacokinetic modeling .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?
Discrepancies often arise from dynamic effects (e.g., ring puckering in NMR vs. static X-ray structures). Strategies include:
- Variable-temperature NMR : Identifies conformational flexibility in the cyclohepta ring .
- DFT calculations : Correlate experimental NMR shifts with computationally optimized geometries .
- Multi-technique validation : Cross-validate using IR (amide I/II bands) and mass spectrometry (exact mass confirmation) .
Q. What strategies improve reaction yields during scale-up synthesis?
- Solvent selection : Replace DMF with THF or acetonitrile to reduce side reactions during amide coupling .
- Catalyst screening : Test alternatives to triethylamine (e.g., DMAP) for enhanced efficiency .
- Flow chemistry : Continuous processing minimizes decomposition of heat-sensitive intermediates .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity and pharmacokinetics?
A structure-activity relationship (SAR) study comparing analogs reveals:
- 4-Cyanobenzamido group : Critical for target binding (e.g., hydrogen bonding with kinase active sites) .
- Ethyl carboxylate : Hydrolysis to carboxylic acid in vivo improves solubility but reduces membrane permeability .
- Cyclohepta ring size : Larger rings (e.g., 8-membered) decrease metabolic stability .
SAR Table :
Q. What mechanistic insights explain this compound’s interaction with biological targets?
Computational and experimental studies suggest:
- Hydrogen bonding : The 4-cyanobenzamido group interacts with key residues (e.g., Asp86 in kinases) .
- Hydrophobic interactions : The cyclohepta ring occupies hydrophobic pockets in target proteins .
- Metabolic pathways : Cytochrome P450 enzymes (CYP3A4) primarily mediate oxidation of the thiophene ring .
Methodological Notes
- Contradictory data : Always cross-validate using orthogonal techniques (e.g., LC-MS for purity vs. NMR for structure) .
- Scale-up challenges : Pilot reactions under inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
